

# Technical Guide: Non-4-en-6-yn-1-ol and Related Enynol Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Non-4-en-6-yn-1-ol**

Cat. No.: **B8481844**

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the inquiry for "**Non-4-en-6-yn-1-ol**." Extensive database searches did not yield specific experimental data or a registered CAS number for a compound with this exact nomenclature. This suggests that "**Non-4-en-6-yn-1-ol**" may be a novel compound, a non-standard name, or a potential misnomer.

This guide therefore focuses on the most structurally similar and publicly documented C9 enynol, (Z)-Non-6-en-1-yn-4-ol, and provides a broader context on the synthesis and potential relevance of enynol compounds.

## Compound Identification and Properties: (Z)-Non-6-en-1-yn-4-ol

While specific experimental data for (Z)-Non-6-en-1-yn-4-ol is limited, computational data from public databases provides some insight into its basic properties.

Table 1: Computed Physicochemical Properties of (Z)-Non-6-en-1-yn-4-ol[1]

| Property          | Value                            | Source  |
|-------------------|----------------------------------|---------|
| CAS Number        | 94088-14-9                       | PubChem |
| Molecular Formula | C <sub>9</sub> H <sub>14</sub> O | PubChem |
| Molecular Weight  | 138.21 g/mol                     | PubChem |
| IUPAC Name        | (6Z)-non-6-en-1-yn-4-ol          | PubChem |
| SMILES            | CC/C=C\CC(CC#C)O                 | PubChem |
| InChIKey          | OIFYSZMLZFEIRM-WAYWQWQTSA-N      | PubChem |

## General Experimental Protocol for Enynol Synthesis

The synthesis of enynols can be achieved through various organic chemistry methodologies. A common approach involves the coupling of an alkynyl nucleophile with an appropriate electrophile containing an alkene moiety. The following is a generalized protocol and has not been specifically reported for (Z)-Non-6-en-1-yn-4-ol.

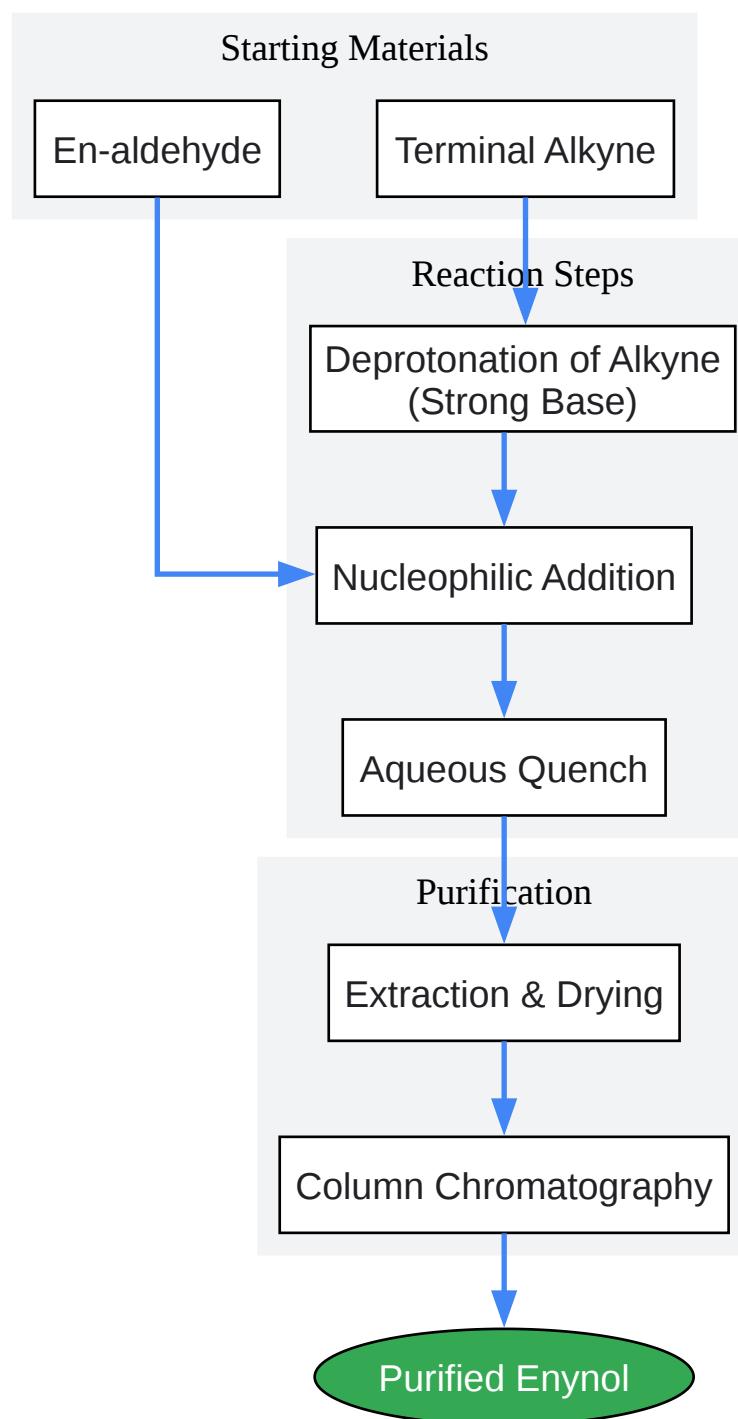
A General Synthetic Strategy for Enynols:

A plausible synthetic route to a non-en-yn-ol structure involves the nucleophilic addition of a metalated alkyne to an enal (an aldehyde bearing a carbon-carbon double bond).

Materials:

- An appropriate enal (e.g., a nonenal derivative)
- A suitable terminal alkyne
- A strong base (e.g., n-butyllithium, sodium amide)
- Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)
- Quenching agent (e.g., saturated aqueous ammonium chloride)

- Reagents for work-up and purification (e.g., organic solvents for extraction, drying agents like magnesium sulfate, silica gel for chromatography)


Procedure:

- The terminal alkyne is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
- A stoichiometric amount of a strong base is added dropwise to deprotonate the alkyne, forming a metal acetylide. The reaction is stirred for a period to ensure complete formation of the nucleophile.
- The enal, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the metal acetylide.
- The reaction mixture is stirred at low temperature for a specified time to allow for the nucleophilic addition to occur.
- The reaction is quenched by the slow addition of a suitable quenching agent.
- The mixture is allowed to warm to room temperature.
- The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is then purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the desired enynol.

## Visualization of Synthetic and Potential Metabolic Pathways

### General Synthesis Workflow for an Enynol

The following diagram illustrates a conceptual workflow for the synthesis of an enynol, as described in the general protocol above.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of an enynol.

## Hypothetical Metabolic Pathway for an Enynol

In the absence of specific biological data for (Z)-Non-6-en-1-yn-4-ol, a hypothetical metabolic pathway can be proposed based on the known metabolism of xenobiotics containing alcohol, alkene, and alkyne functional groups.



[Click to download full resolution via product page](#)

Caption: A conceptual diagram of potential metabolic pathways for an enynol.

## Data on a Structurally Related Compound: (Z)-Non-6-en-1-ol

To provide some context for a nine-carbon unsaturated alcohol, data for (Z)-Non-6-en-1-ol is presented below. It is important to note that this compound lacks the alkyne functional group and has a different arrangement of its double bond and alcohol group compared to the requested molecule.

Table 2: Physicochemical and Spectroscopic Data for (Z)-Non-6-en-1-ol<sup>[2][3][4]</sup>

| Property           | Value                            | Source                                |
|--------------------|----------------------------------|---------------------------------------|
| CAS Number         | 35854-86-5                       | The Good Scents Company, ChemicalBook |
| Molecular Formula  | C <sub>9</sub> H <sub>18</sub> O | PubChem                               |
| Molecular Weight   | 142.24 g/mol                     | PubChem                               |
| Appearance         | Colorless to pale yellow liquid  | The Good Scents Company               |
| Odor               | Powerful, melon-like             | The Good Scents Company               |
| Boiling Point      | 115 °C at 20 mmHg                | ChemicalBook                          |
| Density            | 0.85 g/mL at 25 °C               | ChemicalBook                          |
| Refractive Index   | n <sub>20/D</sub> 1.449          | ChemicalBook                          |
| <sup>1</sup> H NMR | Spectrum available               | ChemicalBook                          |
| Mass Spectrum      | Spectrum available               | NIST WebBook                          |
| IR Spectrum        | Data available                   | NIST WebBook                          |

## Concluding Remarks

The specific compound "**Non-4-en-6-yn-1-ol**" is not well-documented in publicly accessible chemical literature and databases. The information provided herein is based on a closely related, structurally verified compound, (Z)-Non-6-en-1-yn-4-ol, and general principles of organic synthesis and metabolism. Researchers interested in "**Non-4-en-6-yn-1-ol**" would likely need to undertake its *de novo* synthesis and characterization. The general synthetic protocols and conceptual metabolic pathways outlined in this guide can serve as a foundational reference for such an endeavor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (Z)-Non-6-en-1-yn-4-ol | C9H14O | CID 20836307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nonen-1-ol, (6Z)- | C9H18O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6Z)-Nonen-1-ol [webbook.nist.gov]
- 4. (Z)-6-nonen-1-ol, 35854-86-5 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Technical Guide: Non-4-en-6-yn-1-ol and Related Enynol Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8481844#non-4-en-6-yn-1-ol-cas-number\]](https://www.benchchem.com/product/b8481844#non-4-en-6-yn-1-ol-cas-number)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)